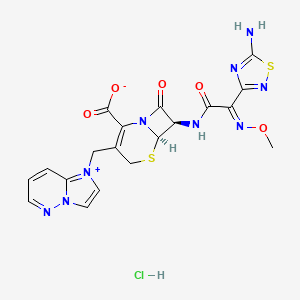

Cefozopran monohydrochloride

Description

Classification within Cephalosporin Antibiotics Research

Cefozopran (B1663582) is classified as a fourth-generation cephalosporin, a class of beta-lactam antibiotics. patsnap.compatsnap.com This classification is based on its broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including strains that may be resistant to earlier generations of cephalosporins. patsnap.comontosight.ai Structurally, it is a semi-synthetic derivative, highlighting the role of chemical modification in enhancing the therapeutic properties of natural antibiotic scaffolds. pharmacompass.commedchemexpress.com The development of fourth-generation cephalosporins like Cefozopran represents a strategic effort to overcome emerging resistance mechanisms in pathogenic bacteria. wikipedia.org

Research Significance and Position in Antimicrobial Discovery Paradigms

The research significance of Cefozopran monohydrochloride lies in its potent and broad-spectrum antibacterial activity. patsnap.commedchemexpress.com It has demonstrated effectiveness against a wide range of pathogens, including difficult-to-treat organisms like Pseudomonas aeruginosa. patsnap.comtoku-e.com This makes it a valuable agent in the study of antimicrobial action and resistance. The development of Cefozopran is illustrative of the ongoing paradigm in antimicrobial discovery that focuses on modifying existing antibiotic structures to enhance their efficacy and overcome resistance. researchgate.netmdpi.com Specifically, the introduction of a quaternary ammonium (B1175870) group in its structure is a key feature that can enhance antibacterial potency and disrupt bacterial cell membranes. mdpi.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H18ClN9O5S2 |

|---|---|

Molecular Weight |

552.0 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C19H17N9O5S2.ClH/c1-33-24-11(14-23-19(20)35-25-14)15(29)22-12-16(30)28-13(18(31)32)9(8-34-17(12)28)7-26-5-6-27-10(26)3-2-4-21-27;/h2-6,12,17H,7-8H2,1H3,(H3-,20,22,23,25,29,31,32);1H/b24-11+;/t12-,17-;/m1./s1 |

InChI Key |

NTJHUKMPVIFDNY-CZNPUCISSA-N |

Isomeric SMILES |

CO/N=C(\C1=NSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-].Cl |

Canonical SMILES |

CON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-].Cl |

Origin of Product |

United States |

Chemical and Physical Properties

Cefozopran (B1663582) monohydrochloride is the hydrochloride salt of Cefozopran, a formulation that enhances its water solubility for administration. cymitquimica.com It typically appears as a white to pale yellow crystalline powder. nihs.go.jp

Table 1: of Cefozopran Monohydrochloride

| Property | Value |

|---|---|

| Molecular Formula | C19H18ClN9O5S2 pharmacompass.comnih.gov |

| Molecular Weight | 552.0 g/mol pharmacompass.comnih.gov |

| IUPAC Name | (6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride nih.gov |

| CAS Number | 113981-44-5 nih.gov |

| Solubility | Freely soluble in dimethylsulfoxide (DMSO), slightly soluble in water, methanol (B129727), and ethanol (B145695) (95), and practically insoluble in acetonitrile (B52724) and diethyl ether. toku-e.comnihs.go.jp |

| Appearance | White to pale yellow crystals or crystalline powder. nihs.go.jp |

Synthesis and Analytical Characterization in a Research Setting

The synthesis of Cefozopran (B1663582) hydrochloride has been achieved through various research methodologies. One common approach involves the condensation of 7-aminocephalosporanic acid (7-ACA) with S-2-benzothiazolyl (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyimino thioacetate. researchgate.net This is followed by a silanization protection step, 3-substitution with imidazo[1,2-b]pyridazine, deprotection, and ion exchange to yield the final hydrochloride salt. researchgate.net

Analytical techniques are crucial for the characterization of the synthesized compound. High-Performance Liquid Chromatography (HPLC) is a key method for assessing purity. Spectroscopic methods such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the chemical structure. researchgate.net

In Vitro Antimicrobial Spectrum and Activity Profiling

Cefozopran (B1663582) exhibits a wide range of antibacterial activity by inhibiting the synthesis of the bacterial cell wall. medchemexpress.comncats.io It demonstrates potent activity against a variety of clinically significant pathogens. ncats.io

Susceptibility Studies against Key Bacterial Pathogens

Gram-Positive Bacterial Strain Susceptibility (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Enterococci)

Cefozopran is effective against methicillin-susceptible Staphylococcus aureus (MSSA) and Streptococcus pneumoniae. Studies have shown that the minimum inhibitory concentration (MIC) values for cefozopran against Staphylococcus aureus strains range from 0.39 to 0.78 µg/ml. ncats.io For Streptococcus pneumoniae, the MIC90 (the concentration required to inhibit 90% of isolates) was ≤ 0.025 µg/ml for penicillin-susceptible strains and 0.39 µg/ml for penicillin-insensitive and resistant strains. nih.gov This indicates strong activity, even against strains resistant to other beta-lactam antibiotics. nih.gov

The activity of cefozopran against Enterococcus species is a notable feature compared to third-generation cephalosporins. The MIC for Enterococcus faecalis has been reported to be 12.5 µg/ml. ncats.io However, some studies indicate that the susceptibility of Enterococcus faecalis and Enterococcus faecium to fourth-generation cephalosporins like cefozopran is around 60% and 15%, respectively. gutnliver.org Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus spp. have shown lower sensitivity to cefozopran in some evaluations. nih.gov

Table 1: In Vitro Susceptibility of Gram-Positive Bacteria to Cefozopran

| Bacterial Species | Strain Type | Number of Strains | MIC Range (µg/ml) | MIC90 (µg/ml) |

|---|---|---|---|---|

| Staphylococcus aureus | - | 3 | 0.39 - 0.78 | - |

| Streptococcus pneumoniae | Penicillin-Susceptible | 50 | - | ≤ 0.025 |

| Streptococcus pneumoniae | Penicillin-Insensitive/Resistant | 50 | - | 0.39 |

| Enterococcus faecalis | - | 1 | 12.5 | - |

Gram-Negative Bacterial Strain Susceptibility (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Serratia marcescens)**

Cefozopran demonstrates significant activity against a wide array of Gram-negative bacteria. medchemexpress.com For Escherichia coli, the MIC50 and MIC90 values have been reported as 0.06 µg/ml and 0.12 µg/ml, respectively. antibiotics.or.jp Studies have shown 100% sensitivity of E. coli and Klebsiella spp. to cefozopran. nih.gov The MIC90 for Klebsiella pneumoniae is ≤1 µg/mL.

Against Pseudomonas aeruginosa, cefozopran has shown potent activity, with MIC50 and MIC90 values of 2 mg/ml and 16 mg/ml, respectively. antibiotics.or.jp Its activity against P. aeruginosa is considered superior to that of ceftazidime (B193861). nih.gov One study found the MIC50 and MIC90 for P. aeruginosa to be in the range of 3.13-6.25 µg/ml and 25->100 µg/ml, respectively. nih.gov Cefozopran is also active against Serratia marcescens, with studies indicating high susceptibility. nih.govnii.ac.jp However, it is important to note that most strains of Stenotrophomonas maltophilia have developed resistance to cefozopran. wikipedia.org

Table 2: In Vitro Susceptibility of Gram-Negative Bacteria to Cefozopran

| Bacterial Species | Number of Strains | MIC50 (µg/ml) | MIC90 (µg/ml) |

|---|---|---|---|

| Escherichia coli | 130 | 0.06 | 0.12 |

| Pseudomonas aeruginosa | 306 | 2 | 16 |

| Klebsiella pneumoniae | - | - | ≤ 1 |

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the minimum bactericidal concentration (MBC) is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. bmglabtech.com The determination of these values is crucial for assessing the potency of an antibiotic.

For cefozopran, the ratio of MBC to MIC provides insight into its bactericidal activity. For many bacteria, the MBC is typically close to the MIC, indicating a bactericidal effect. For adherent Pseudomonas aeruginosa, the ratio of MBC to MIC can be significantly higher than for planktonic cells, suggesting that biofilm formation can impact the bactericidal activity of the antibiotic. nih.gov

Time-Kill Kinetic Studies in Bacterial Cultures

Time-kill kinetic studies evaluate the rate at which an antibiotic kills a bacterial population over time. These studies provide a dynamic view of antimicrobial activity. For cefozopran, such studies would typically demonstrate a concentration-dependent killing effect against susceptible organisms. The rate and extent of bacterial killing would increase with higher concentrations of cefozopran relative to the MIC.

Post-Antibiotic Effect (PAE) Research in Bacterial Systems

The post-antibiotic effect (PAE) is the suppression of bacterial growth that persists after a brief exposure to an antimicrobial agent. nih.govembopress.org Cefozopran has been shown to exhibit a PAE against Staphylococcus aureus. When S. aureus was exposed to cefozopran at 2 and 4 times its MIC for 2 hours, the PAE was 1.1 hours in both cases. researchgate.net Increasing the exposure time to 4 hours resulted in a PAE of 1.5 hours at 2 times the MIC and 1.7 hours at 4 times the MIC. researchgate.netchemotherapy.or.jp This effect was somewhat longer than that observed with the comparator drug, ceftazidime. researchgate.net The presence of a PAE can have implications for dosing regimens, potentially allowing for less frequent administration.

**Table 3: Post-Antibiotic Effect (PAE) of Cefozopran against *Staphylococcus aureus***

| Concentration | Exposure Time (hours) | PAE Duration (hours) |

|---|---|---|

| 2 x MIC | 2 | 1.1 |

| 4 x MIC | 2 | 1.1 |

| 2 x MIC | 4 | 1.5 |

| 4 x MIC | 4 | 1.7 |

Mechanisms of Bacterial Resistance to Cefozopran Monohydrochloride

Beta-Lactamase-Mediated Resistance

The primary mechanism of resistance to β-lactam antibiotics, including Cefozopran (B1663582), is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. The effectiveness of this resistance mechanism is dependent on the specific type of β-lactamase produced and its affinity for and catalytic efficiency against Cefozopran.

Hydrolytic Stability against Various Beta-Lactamase Classes

Cefozopran, like other fourth-generation cephalosporins, was designed to have enhanced stability against hydrolysis by common β-lactamases, particularly the Ambler Class A and Class C enzymes. However, its stability is not absolute and varies significantly across the different classes of β-lactamases.

Interactive Data Table: Relative Hydrolytic Stability of Cefozopran against Ambler Classes of β-Lactamases

| β-Lactamase Class | Representative Enzymes | General Stability of Cefozopran |

| Class A | TEM, SHV, CTX-M | Generally stable, but some extended-spectrum β-lactamases (ESBLs) may exhibit hydrolytic activity. |

| Class B | Metallo-β-lactamases (e.g., NDM, VIM, IMP) | Susceptible to hydrolysis. These enzymes have a broad substrate profile that includes cephalosporins and carbapenems. nih.gov |

| Class C | AmpC | Generally stable against chromosomally encoded AmpC enzymes. However, high levels of AmpC overexpression can lead to resistance. nih.govmdpi.com |

| Class D | OXA-type | Stability can vary. Some OXA-type enzymes have been shown to hydrolyze third-generation cephalosporins and may have activity against Cefozopran. nih.govresearchgate.net |

Note: This table provides a general overview. Specific kinetic data can vary between individual enzymes within each class.

Characterization of Resistance Enzymes Affecting Cefozopran Monohydrochloride

While Cefozopran is stable against many common β-lactamases, certain enzymes have been identified that can efficiently hydrolyze it, leading to clinical resistance. Extended-spectrum β-lactamases (ESBLs), particularly those of the CTX-M type, have become a significant concern. Although primarily known for their activity against third-generation cephalosporins, some CTX-M variants can also hydrolyze Cefozopran, albeit with lower efficiency than their primary substrates. brieflands.com

Furthermore, the global spread of metallo-β-lactamases (MBLs) poses a serious threat. These zinc-dependent enzymes have a very broad substrate profile and can effectively hydrolyze virtually all β-lactam antibiotics, including Cefozopran. nih.gov The presence of MBLs often results in high-level resistance that is difficult to overcome with current therapeutic options.

Penicillin-Binding Protein (PBP) Alterations and Mutations

The bactericidal activity of β-lactam antibiotics results from their ability to bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. Alterations in the structure of these target proteins can reduce the binding affinity of Cefozopran, leading to resistance. This is a particularly important mechanism of resistance in Gram-positive bacteria such as Streptococcus pneumoniae and Staphylococcus aureus.

In Streptococcus pneumoniae, resistance to β-lactams, including cephalosporins, is often mediated by mosaic genes encoding altered PBP1a, PBP2x, and PBP2b. etflin.comfrontiersin.orgnih.gov These mosaic genes arise from interspecies horizontal gene transfer and result in PBPs with numerous amino acid substitutions that decrease their affinity for β-lactam antibiotics. While specific studies on Cefozopran are limited, it is established that alterations in these key PBPs are a primary determinant of resistance to various cephalosporins.

In methicillin-resistant Staphylococcus aureus (MRSA), resistance to most β-lactams is conferred by the acquisition of the mecA gene, which encodes for a low-affinity PBP known as PBP2a. mdpi.com PBP2a can continue to function in the presence of β-lactam concentrations that would inhibit the native PBPs. While some newer cephalosporins have shown some affinity for PBP2a, the level of binding by Cefozopran and its clinical significance in overcoming MRSA resistance requires further investigation. nih.govnih.gov

Efflux Pump Overexpression and Associated Resistance Mechanisms

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby reducing the intracellular drug concentration to sub-inhibitory levels. In Gram-negative bacteria, particularly Pseudomonas aeruginosa, the overexpression of efflux pumps is a major contributor to multidrug resistance.

The Resistance-Nodulation-Division (RND) family of efflux pumps, such as MexAB-OprM, MexCD-OprJ, and MexEF-OprN in P. aeruginosa, are known to extrude a broad spectrum of antimicrobial agents. While MexAB-OprM is constitutively expressed and contributes to intrinsic resistance, the overexpression of MexCD-OprJ and MexEF-OprN is often associated with acquired resistance to multiple classes of antibiotics, including cephalosporins. Although specific data on Cefozopran is scarce, it is plausible that its efficacy is compromised in strains overexpressing these pumps.

Outer Membrane Permeability Reductions

In Gram-negative bacteria, the outer membrane acts as a selective barrier that restricts the entry of many substances, including antibiotics. Hydrophilic antibiotics like Cefozopran typically enter the periplasmic space through porin channels. A reduction in the number of these channels or mutations that alter their structure can significantly decrease the influx of the antibiotic, leading to resistance.

Adaptive Resistance Mechanisms in Bacterial Populations

Bacterial populations can exhibit adaptive resistance, a transient and reversible form of resistance that occurs in response to environmental cues, such as exposure to sub-lethal concentrations of antibiotics. This adaptation can involve changes in gene expression that lead to a more resistant phenotype without any underlying genetic mutations.

Upon exposure to Cefozopran, bacteria may upregulate the expression of genes involved in stress responses, efflux pump components, or β-lactamases. nih.gov These transcriptional changes can allow a subpopulation of bacteria to survive the initial antibiotic challenge. While this adaptive resistance is typically reversible upon removal of the antibiotic, it can provide a window of opportunity for the selection of genetically stable resistance mutations, leading to the emergence of permanent resistance within the population. mdpi.comox.ac.uk

Genetic Basis and Transfer of Resistance Determinants

The emergence and dissemination of bacterial resistance to Cefozopran monohydrochloride, a fourth-generation cephalosporin, are primarily driven by the acquisition and transfer of specific genetic determinants. These determinants often reside on mobile genetic elements, which facilitate their movement within and between bacterial species, contributing significantly to the evolution of multidrug-resistant strains.

The genetic foundation of resistance to Cefozopran, much like other β-lactam antibiotics, is largely centered around the production of β-lactamase enzymes. These enzymes inactivate the antibiotic by hydrolyzing the β-lactam ring, a core structural component of cephalosporins. The genes encoding these enzymes are frequently located on mobile genetic elements such as plasmids and transposons, which are key to their widespread distribution.

Plasmids are extrachromosomal DNA molecules that can replicate independently of the bacterial chromosome and are readily transferred between bacteria. wikipedia.orgtaylorandfrancis.com Plasmids often carry multiple resistance genes, conferring a multidrug-resistant phenotype in a single transfer event. wikipedia.org Several incompatibility (Inc) groups of plasmids, such as IncA/C, IncI1, and IncF, have been implicated in the spread of resistance to extended-spectrum cephalosporins.

Transposons , or "jumping genes," are segments of DNA that can move from one location to another within a genome or between different DNA molecules, such as from a chromosome to a plasmid. nih.gov This mobility allows for the capture and accumulation of various resistance genes within a single mobile element, further promoting the development of complex resistance profiles. nih.gov

The primary mechanism for the intercellular transfer of these resistance determinants is horizontal gene transfer (HGT) . HGT allows for the rapid dissemination of resistance genes across different bacterial species and genera. youtube.com The main pathways of HGT are:

Conjugation: This process involves the direct transfer of genetic material, typically a plasmid, from a donor to a recipient bacterium through cell-to-cell contact. youtube.comreactgroup.org It is considered the most significant mechanism for the spread of antibiotic resistance genes in clinical settings. nih.govimperial.ac.uk

Transformation: Bacteria can take up naked DNA fragments from their environment, which may contain resistance genes released from lysed bacterial cells. youtube.comreactgroup.org

Transduction: Bacteriophages, which are viruses that infect bacteria, can accidentally package bacterial DNA, including resistance genes, and transfer it to another bacterium upon infection. youtube.comreactgroup.orgnih.gov

Research on the specific genetic determinants of resistance to third- and fourth-generation cephalosporins has identified several key β-lactamase genes. While direct studies focusing exclusively on Cefozopran are limited, the mechanisms of resistance are expected to be similar to those observed for other cephalosporins in the same class. The most clinically significant β-lactamases include:

Extended-Spectrum β-Lactamases (ESBLs): These enzymes, particularly those of the TEM, SHV, and CTX-M types, are capable of hydrolyzing a broad range of cephalosporins. nih.govnih.govnih.gov The CTX-M family has become the most predominant type of ESBL worldwide. nih.gov

AmpC β-Lactamases: These are typically chromosomally encoded but can also be plasmid-mediated. Overproduction of AmpC enzymes can lead to resistance against a wide array of β-lactam antibiotics, including cephalosporins. nih.gov

The following interactive data tables provide an overview of the key genetic elements and transfer mechanisms involved in resistance to cephalosporins, which are likely relevant to Cefozopran.

Table 1: Key β-Lactamase Genes Conferring Resistance to Extended-Spectrum Cephalosporins

| Gene Family | Common Variants | Primary Mode of Dissemination | Bacterial Species Commonly Affected |

| CTX-M | CTX-M-15, CTX-M-14, CTX-M-27 | Plasmids, Transposons | Escherichia coli, Klebsiella pneumoniae |

| TEM | TEM-10, TEM-12, TEM-26 | Plasmids, Transposons | Enterobacteriaceae |

| SHV | SHV-2, SHV-5, SHV-12 | Plasmids | Klebsiella pneumoniae, Enterobacter aerogenes nih.gov |

| AmpC | Plasmid-mediated (e.g., CMY-2) | Plasmids | Escherichia coli, Klebsiella pneumoniae, Salmonella spp. |

Table 2: Characteristics of Plasmids Involved in the Dissemination of Cephalosporin Resistance

| Plasmid Incompatibility Group | Common Resistance Genes Carried | Typical Size Range (kb) | Host Range |

| IncF | blaCTX-M-15, blaTEM | 80 - >200 | Broad, primarily Enterobacteriaceae |

| IncA/C | blaCMY-2, blaNDM | 100 - 250 | Broad, various Gram-negative bacteria |

| IncI1 | blaCTX-M-1 | 50 - 150 | Primarily Enterobacteriaceae |

| IncK | blaCTX-M | 30 - 100 | Escherichia coli, Salmonella spp. |

The continuous evolution and transfer of these genetic determinants pose a significant challenge to the long-term efficacy of Cefozopran and other cephalosporins. Understanding the molecular epidemiology and the dynamics of resistance gene transfer is crucial for the development of effective strategies to combat the spread of antibiotic resistance.

Preclinical Combination Antimicrobial Research and Synergism

In Vitro Synergistic and Additive Effects with Other Antimicrobial Agents

In vitro studies have demonstrated the enhanced efficacy of Cefozopran (B1663582) when combined with other antimicrobial agents against challenging MDR pathogens.

Against methicillin-resistant Staphylococcus aureus (MRSA), Cefozopran has been effectively paired with glycopeptide antibiotics. toku-e.com One study evaluated the combination of Cefozopran (CZOP) with vancomycin (B549263) (VCM) or teicoplanin (TEIC) against MRSA isolates using checkerboard and time-kill curve methods. tandfonline.com The combination of Cefozopran and teicoplanin, in particular, showed superior synergistic bactericidal effects compared to the Cefozopran and vancomycin combination. tandfonline.com For the Cefozopran-teicoplanin pairing, synergistic bactericidal effects were observed in 88% of strains tested. tandfonline.com

Another investigation using the checkerboard method found that the interaction between Cefozopran and vancomycin against 38 MRSA strains was synergistic for one strain and additive for 37 strains. frontiersin.org Similarly, the combination of Cefozopran and arbekacin (B1665167) (ABK) showed synergistic activity against one MRSA strain and additive effects against 22 others. frontiersin.org These findings suggest that such combination therapies could be valuable in treating MRSA infections, including those that are polymicrobial. tandfonline.com

Studies have also been conducted against Cefozopran-resistant Pseudomonas aeruginosa. The combination of Cefozopran with the aminoglycoside amikacin (B45834) (AMK) resulted in synergistic activity in two out of eleven resistant strains and additive activity in the remaining nine. frontiersin.org When combined with gentamicin (B1671437) (GM), additive activity was noted in five tested strains. frontiersin.org These results indicate that combining Cefozopran with an aminoglycoside may be an effective strategy for treating infections caused by resistant P. aeruginosa. frontiersin.org

| Combination | Bacterial Strain | No. of Strains | Observed Effect (No. of Strains) | Reference |

|---|---|---|---|---|

| Cefozopran + Vancomycin | MRSA | 38 | Synergistic (1), Additive (37) | frontiersin.org |

| Cefozopran + Teicoplanin | MRSA | 32 | Synergistic bactericidal effect (88% of strains) | tandfonline.com |

| Cefozopran + Arbekacin | MRSA | 23 | Synergistic (1), Additive (22) | frontiersin.org |

| Combination | Bacterial Strain | No. of Strains | Observed Effect (No. of Strains) | Reference |

|---|---|---|---|---|

| Cefozopran + Amikacin | Cefozopran-resistant P. aeruginosa | 11 | Synergistic (2), Additive (9) | frontiersin.org |

| Cefozopran + Gentamicin | Cefozopran-resistant P. aeruginosa | 5 | Additive (5) | frontiersin.org |

The molecular mechanisms underlying the synergistic effects of Cefozopran combinations are rooted in the distinct modes of action of the partner drugs, which often overcome specific bacterial resistance strategies.

Synergy against MRSA: Resistance in MRSA to most β-lactam antibiotics is primarily mediated by the expression of penicillin-binding protein 2a (PBP2a), which is encoded by the mecA gene. nih.govpreprints.org PBP2a has a very low affinity for β-lactams, allowing the bacterium to continue peptidoglycan synthesis for its cell wall even when other native PBPs are inhibited. nih.gov The synergy observed between Cefozopran and glycopeptides like vancomycin is thought to arise from a multi-step attack on cell wall synthesis. Vancomycin inhibits an earlier stage of peptidoglycan synthesis, which can weaken the cell wall structure. mdpi.com This disruption may, in turn, allow β-lactams like Cefozopran to more effectively access and inhibit their PBP targets, including the resistant PBP2a. contagionlive.commdpi.com Notably, some research indicates Cefozopran can bind to the active site of PBP2a. google.com The combined assault on different points in the cell wall synthesis pathway leads to a potent bactericidal effect that neither agent can achieve alone at the same concentrations.

Synergy against Pseudomonas aeruginosa: The synergy between cephalosporins and aminoglycosides against Gram-negative bacteria like P. aeruginosa is generally attributed to effects on the bacterial outer membrane. nih.govnih.gov The outer membrane of P. aeruginosa acts as a significant permeability barrier, restricting the entry of many antibiotics. nih.gov Aminoglycosides can disrupt this outer membrane, which is believed to enhance the penetration of the β-lactam antibiotic into the periplasmic space. nih.govbiorxiv.org This increased influx allows more Cefozopran molecules to reach and bind to their essential PBP targets, leading to more effective inhibition of cell wall synthesis and ultimately cell death. nih.gov

Efficacy in Experimental Animal Models of Bacterial Infection

The therapeutic potential of Cefozopran, alone and in combination, has been validated in various experimental animal models of infection, which aim to mimic human diseases.

Murine (mouse) models are central to the preclinical evaluation of antibiotics. A range of infection models has been used to assess the in vivo efficacy of Cefozopran. These include:

Systemic Infection (Sepsis) Models: Mice are infected intraperitoneally to produce a systemic infection or sepsis, and the efficacy of the antibiotic is measured by the survival rate over a set period. mdpi.com

Respiratory Tract Infection Models: Both acute and chronic lung infections are established, often via intranasal or intratracheal inoculation of pathogens like Klebsiella pneumoniae. frontiersin.orgasm.org Efficacy is assessed by survival rates and the reduction of bacterial load (colony-forming units, CFU) in the lungs. frontiersin.org

Urinary Tract Infection (UTI) Models: Ascending UTIs are induced by inoculating bacteria directly into the bladder. nih.gov The primary outcome is the reduction of viable bacterial cell counts in the kidneys. nih.gov

Thigh Muscle Infection Models: Localized, deep-tissue infections are created by injecting bacteria into the thigh muscle. frontiersin.org This model is useful for evaluating efficacy against both Gram-positive and Gram-negative pathogens, with the reduction in bacterial load in the muscle tissue being the key endpoint. frontiersin.org

Meningitis Models: Hematogenous pneumococcal meningitis can be induced in mice via intraperitoneal injection of Streptococcus pneumoniae. tandfonline.com Outcomes are assessed by survival rates and analysis of cerebrospinal fluid (CSF) for bacterial counts, protein levels, and inflammatory cells. tandfonline.com

Polymicrobial Infection Models: To better simulate complex clinical infections, models using multiple pathogens have been developed, such as mixed UTIs with E. faecalis and P. aeruginosa in mice, or polymicrobial pyometra in rats with E. faecalis and anaerobic bacteria. nih.govasm.org

In these murine models, Cefozopran has demonstrated significant therapeutic efficacy against a variety of clinically relevant pathogens.

In a mouse model of methicillin-resistant S. aureus (MRSA) thigh infection, Cefozopran was found to be the most effective agent when compared to ceftazidime (B193861) and flomoxef (B131810). frontiersin.org Against a thigh infection caused by methicillin-sensitive S. aureus (MSSA), it was as effective as flomoxef. frontiersin.org

For infections caused by Pseudomonas aeruginosa , Cefozopran showed efficacy equal to ceftazidime in a UTI model. frontiersin.org In a more complex experimental mixed UTI with P. aeruginosa and Enterococcus faecalis, Cefozopran was uniquely effective, significantly reducing the kidney bacterial counts of both organisms. nih.gov In contrast, ceftazidime, imipenem/cilastatin, and ofloxacin (B1677185) were active only against P. aeruginosa, while ampicillin (B1664943) was active only against E. faecalis. nih.gov

Cefozopran was also effective in models of respiratory tract infection caused by Klebsiella pneumoniae , where its performance was comparable to that of ceftazidime and cefpirome (B1668871). frontiersin.orgasm.org

In a murine model of hematogenous meningitis caused by Streptococcus pneumoniae , treatment with Cefozopran resulted in dose- and duration-dependent survival, with 100% survival observed at a specific treatment regimen. tandfonline.com

Furthermore, in a rat model of polymicrobial pyometra (uterine infection) involving E. faecalis and anaerobic bacteria (Bacteroides fragilis or Prevotella bivia), Cefozopran significantly decreased the bacterial counts of the pathogens. asm.org

| Animal Model | Pathogen(s) | Key Findings | Reference |

|---|---|---|---|

| Murine Thigh Muscle Infection | Methicillin-Resistant S. aureus (MRSA) | Cefozopran was the most effective agent compared to ceftazidime and flomoxef. | frontiersin.org |

| Murine Thigh Muscle Infection | Methicillin-Sensitive S. aureus (MSSA) | Cefozopran was as effective as flomoxef and more effective than ceftazidime. | frontiersin.org |

| Murine Respiratory Tract Infection | Klebsiella pneumoniae | Cefozopran was as effective as ceftazidime and cefpirome. | frontiersin.org |

| Murine Urinary Tract Infection | Pseudomonas aeruginosa | Efficacy was equal to ceftazidime and cefclidin, and superior to cefpirome. | frontiersin.org |

| Murine Mixed Urinary Tract Infection | Enterococcus faecalis + Pseudomonas aeruginosa | Cefozopran significantly reduced counts of both pathogens; other tested agents were only active against one of the two. | nih.gov |

| Murine Hematogenous Meningitis | Streptococcus pneumoniae | Demonstrated dose- and duration-dependent survival, with 100% survival at 20 mg/kg for 3 days. | tandfonline.com |

| Rat Polymicrobial Pyometra | Enterococcus faecalis + Bacteroides fragilis or Prevotella bivia | Significantly decreased bacterial counts of the inoculated pathogens in the uterus. | asm.org |

Analytical Research Methodologies for Cefozopran Monohydrochloride

Chromatographic Techniques for Quantitative Analysis in Research Settings

Chromatographic methods are central to the quantitative analysis of cefozopran (B1663582) monohydrochloride, offering high selectivity and sensitivity for its determination in various matrices.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used and robust method for the quantitative analysis of cefozopran monohydrochloride. nih.govptfarm.pl These methods are essential for quality control, stability studies, and the analysis of impurities. researchgate.netingentaconnect.comresearchgate.net

A typical stability-indicating HPLC-UV method utilizes a reversed-phase C18 column. nih.govresearchgate.net The mobile phase composition is optimized to achieve good separation between cefozopran and its degradation products. For instance, an isocratic mobile phase consisting of a mixture of 12 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (in a 92:8 v/v ratio) has been successfully employed. nih.govptfarm.pl Detection is commonly performed at a wavelength of 260 nm, where cefozopran exhibits significant UV absorbance. nih.govptfarm.plptfarm.pl The method's performance is validated for linearity, accuracy, precision, selectivity, and robustness to ensure reliable results. nih.govresearchgate.net

Table 1: Exemplary HPLC-UV Method Parameters for Cefozopran Monohydrochloride Analysis This table is interactive. Users can sort and filter the data.

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 (250 mm x 4.6 mm, 5 µm) | nih.govptfarm.pl |

| Mobile Phase | 12 mM Ammonium Acetate : Acetonitrile (92:8, v/v) | nih.govptfarm.pl |

| Flow Rate | 1.0 mL/min | nih.govptfarm.plptfarm.pl |

| Detection Wavelength | 260 nm | nih.govptfarm.plptfarm.pl |

| Column Temperature | 30°C | nih.govptfarm.plptfarm.pl |

| Injection Volume | 10 µL | ptfarm.pl |

Research has shown that under these conditions, cefozopran has a retention time of approximately 4.1 minutes, while its degradation products elute at different times, allowing for their effective separation and quantification. ptfarm.pl The limit of detection (LOD) and limit of quantification (LOQ) for cefozopran hydrochloride using such methods have been reported to be 6.72 mg/L and 20.51 mg/L, respectively. ptfarm.pl

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

For more sensitive and selective quantification, especially in complex biological matrices like plasma and urine, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govdoc88.comdaneshyari.com This technique combines the superior separation capabilities of HPLC with the high specificity and sensitivity of tandem mass spectrometry.

In a typical LC-MS/MS method for cefozopran, plasma samples may be prepared by protein precipitation with acetonitrile. scienceopen.com The chromatographic separation is often achieved on a C18 column with a gradient mobile phase, for example, consisting of 0.1% formic acid in water and acetonitrile. scienceopen.comnih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. researchgate.net

Table 2: LC-MS/MS Method Parameters for Cefozopran Quantification This table is interactive. Users can sort and filter the data.

| Parameter | Condition | Reference |

|---|---|---|

| Sample Preparation | Protein Precipitation with Acetonitrile | scienceopen.com |

| Chromatography | Reversed-Phase on C18 column | scienceopen.comnih.gov |

| Mobile Phase | Gradient with 0.1% Formic Acid in Water and Acetonitrile | scienceopen.comnih.gov |

| Detection | Triple Quadrupole MS with MRM | researchgate.netrsc.org |

LC-MS/MS methods for cephalosporins, including those structurally similar to cefozopran, have been validated for linearity, precision, and accuracy, demonstrating their suitability for pharmacokinetic studies and therapeutic drug monitoring. scienceopen.comnih.govrsc.org

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and characterization of cefozopran monohydrochloride.

Ultraviolet (UV) and Infrared (IR) Spectroscopy

UV and IR spectroscopy provide valuable information about the chemical structure of cefozopran. The UV spectrum of cefozopran hydrochloride in a mixture of sodium chloride solution and methanol (B129727) shows characteristic absorption maxima that can be used for identification purposes when compared to a reference standard. nihs.go.jp

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. For different polymorphic forms of cefozopran, distinct absorption bands can be observed. For example, Form I exhibits a strong absorption band around 1760 cm⁻¹ corresponding to the β-lactam carbonyl stretch and another at 1660 cm⁻¹ for the amide I band. Form II can be differentiated by peaks at approximately 1550 cm⁻¹ (imidazo ring vibration) and 1240 cm⁻¹ (C-N stretch).

Electron Paramagnetic Resonance (EPR) Spectroscopy for Degradation Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for detecting and characterizing species with unpaired electrons, such as free radicals. researchgate.netresearchgate.netsrce.hr In the context of cefozopran, EPR spectroscopy has been employed to investigate the formation of radical species during degradation processes, particularly those induced by ionizing radiation for sterilization purposes. researchgate.netejbiotechnology.info

Studies have shown that irradiating solid-state cefozopran hydrochloride can generate radical defects. researchgate.netejbiotechnology.info EPR can quantify the concentration of these radicals, which has been found to be in the range of several dozen parts per million (ppm). ejbiotechnology.info This information is critical as the presence of these radicals can correlate with the formation of oxidative degradation products and may alter the compound's stability and biological activity. ejbiotechnology.infonih.gov Although EPR is a powerful tool for studying radical-mediated degradation, its application in routine pharmaceutical analysis has been limited due to the complexity of the technique and the high cost of instrumentation. researchgate.netsrce.hr

Degradation Pathways and Stability Research of the Compound

Understanding the degradation pathways and stability of cefozopran monohydrochloride is essential for its proper handling, formulation, and storage. nih.gov The stability of cefozopran is influenced by factors such as pH, temperature, humidity, and light. ptfarm.plptfarm.plresearchgate.net

Forced degradation studies are conducted under more severe conditions than accelerated stability testing to identify potential degradation products and establish the stability-indicating nature of analytical methods. nih.govptfarm.plnih.gov Cefozopran hydrochloride has been subjected to stress conditions including hydrolysis (acidic and basic), oxidation, photolysis, and thermal degradation. nih.govptfarm.plresearchgate.netbiocrick.com

Research indicates that the degradation of cefozopran in aqueous solution follows pseudo-first-order kinetics. researchgate.net The compound is most stable in the pH range of 5-7. Under alkaline conditions (pH > 8), the hydrolysis of the β-lactam ring is accelerated, which is a common degradation pathway for cephalosporins. nih.gov This contrasts with some other cephalosporins, like cefotaxime, which degrade more rapidly in acidic environments. In the solid state, the degradation of cefozopran hydrochloride has been shown to be a first-order reaction, with relative humidity being a key factor influencing the degradation rate. ptfarm.pl

Table 3: Summary of Cefozopran Forced Degradation Findings This table is interactive. Users can sort and filter the data.

| Stress Condition | Observation | Reference |

|---|---|---|

| Acid Hydrolysis (1 M HCl) | Degradation observed. | ptfarm.pl |

| Base Hydrolysis (0.1 M NaOH) | Significant and fast degradation. | ptfarm.pl |

| **Oxidative (3% H₂O₂) ** | Degradation occurs. | ptfarm.pl |

| Photodegradation (1.2 million lux h) | Approximately 30% degradation of the solution. | ptfarm.pl |

| Thermal (Solid State, 373 K, RH ~76.4%) | Degradation is a first-order reaction. | ptfarm.plptfarm.pl |

The primary degradation pathway for β-lactam antibiotics like cefozopran in aqueous solutions is the cleavage of the β-lactam ring through nucleophilic attack on the carbonyl carbon. researchgate.net Studies have identified several degradation products under various stress conditions using techniques like LC-MS/MS. ptfarm.plresearchgate.net

Hydrolytic Degradation Mechanisms and Kinetics

The stability of Cefozopran monohydrochloride in aqueous solutions is significantly influenced by pH, with its degradation following pseudo-first-order kinetics. researchgate.net The primary mechanism of degradation involves the cleavage of the β-lactam ring, a characteristic vulnerability of β-lactam antibiotics when exposed to water. researchgate.net This hydrolytic process is catalyzed by both hydrogen and hydroxide (B78521) ions, a phenomenon known as specific acid-base catalysis. researchgate.net

The degradation rate of Cefozopran is a summation of several partial reactions: hydrolysis catalyzed by hydrogen ions, hydrolysis of its dicationic and monocationic forms, hydrolysis of its zwitterionic form, and hydrolysis of its zwitterionic and monoanionic forms catalyzed by hydroxide ions. researchgate.net Consequently, the compound exhibits its greatest stability in the pH range of 5 to 7. In alkaline conditions, specifically at a pH greater than 8, the hydrolysis of the β-lactam ring is accelerated. Conversely, its degradation is also promoted in acidic environments. This behavior is similar to other fourth-generation cephalosporins like cefpirome (B1668871) but contrasts with third-generation cephalosporins such as cefotaxime, which degrade more rapidly in acidic conditions.

The degradation process is a first-order reaction dependent on the substrate concentration. ptfarm.pl The kinetics of hydrolytic degradation are often studied under thermally accelerated conditions to predict the compound's shelf life. mdpi.com

Table 1: Stability Comparison of Cefozopran with Other Cephalosporins (Half-life at 25°C)

| pH | Cefozopran | Cefpirome | Cefotaxime |

| 3.0 | 12 h | 10 h | - |

| Data compiled from research findings. |

Oxidative Degradation Pathways

Cefozopran monohydrochloride is susceptible to oxidative degradation. Studies have shown that exposure to 3% hydrogen peroxide (H₂O₂) at 298 K for four hours can lead to a degradation of 23.65%. The primary oxidative degradation pathway involves the formation of sulfoxide (B87167) derivatives. This has been confirmed through techniques like liquid chromatography-mass spectrometry (LC-MS), which can identify the mass-to-charge ratio (m/z) of the resulting degradation products. For instance, a fragment with an m/z of 563.1 corresponding to the sulfoxide derivative has been observed. The susceptibility to oxidation is a critical parameter to consider during the manufacturing and storage of the drug substance and product. researchgate.net

Solid-State Radiolytic Studies and Impact on Compound Integrity

Radiation sterilization is a common method for sterilizing thermolabile drugs. redalyc.orgbioline.org.br However, studies on Cefozopran monohydrochloride in the solid state have concluded that it is not resistant to radiation sterilization. researchgate.netredalyc.org

Electron paramagnetic resonance (EPR) studies have shown that beta radiation creates radical defects within the solid compound, although the concentration of these radicals is relatively low. researchgate.netredalyc.org Chromatographic and spectrophotometric methods have been used to assess the chemical stability of the irradiated compound. researchgate.netredalyc.org While the antibacterial activity against Gram-positive bacteria remains largely unchanged after irradiation with a 25 kGy dose, the activity against some Gram-negative strains is altered. redalyc.orgbibliotekanauki.pl Given these changes and the evidence of degradation, radiation sterilization is not recommended for Cefozopran monohydrochloride. researchgate.netredalyc.org

Impurity Profiling and Its Influence on Research Parameters

Impurity profiling is a critical aspect of pharmaceutical analysis, as impurities can affect the quality, safety, and efficacy of a drug. ajpaonline.comarastirmax.comajprd.com For β-lactam antibiotics like Cefozopran, which are inherently unstable, impurity profiling presents a significant challenge. researchgate.net

Identification and Quantification of Related Substances

High-performance liquid chromatography (HPLC) is the primary technique used for the identification and quantification of impurities in Cefozopran monohydrochloride. ptfarm.plnih.gov These methods are crucial for separating the active pharmaceutical ingredient from its related substances, which can be process-related impurities or degradation products. ajpaonline.com The use of hyphenated techniques, such as HPLC coupled with mass spectrometry (MS), particularly with a time-of-flight (TOF) detector (Q-TOF), allows for the structural elucidation of these impurities. researchgate.netptfarm.pl

In solid-state degradation studies, two primary degradation products (DP1 and DP2) have been identified with retention times of 1.22 min and 5.3 min, respectively, under specific HPLC conditions. ptfarm.pl The limit of detection (LOD) and limit of quantification (LOQ) for Cefozopran in these methods have been established to be 6.72 mg/L and 20.51 mg/L, respectively. ptfarm.pl

Impact of Impurities on Specific Optical Rotation and Other Physicochemical Parameters Relevant to Research

The specific optical rotation is a critical quality attribute for chiral drug substances like Cefozopran monohydrochloride. The Japanese Pharmacopoeia stipulates that the specific optical rotation should be between -73° and -78°. researchgate.net However, the presence of impurities can significantly affect this parameter. nih.gov

Studies using HPLC with both UV absorbance and optical rotation (OR) detection have demonstrated that different impurities have varying impacts on the specific optical rotation. researchgate.netnih.gov For instance, one impurity with a relative retention time (RRT) of 0.36 has the most significant negative impact, while another with an RRT of 0.31 has the greatest positive impact on the specific optical rotation. researchgate.net This explains why different batches or sources of Cefozopran monohydrochloride may exhibit different specific optical rotation values. nih.govresearchgate.net The relationship between impurity limits and the specific optical rotation is therefore a key consideration in setting the specifications for the drug substance. nih.gov

Table 2: Impact of Key Impurities on Specific Optical Rotation

| Impurity (by RRT) | Impact on Specific Optical Rotation |

| 0.31 | Greatest impact on the lower limit |

| 0.36 | Greatest impact on the upper limit |

| Data derived from impurity analysis studies. researchgate.net |

Pharmacokinetic and Pharmacodynamic Modeling in Animal Models

Comparative Pharmacokinetics across Different Animal Species

The pharmacokinetic profile of Cefozopran (B1663582) has been evaluated in various animal models to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. Studies reveal notable differences across species, particularly in elimination rates and systemic exposure.

Research involving intravenous administration of Cefozopran at a dose of 20 mg/kg has been conducted in mice, rats, rabbits, dogs, and monkeys. researchgate.net A key differentiator observed among these species is the elimination half-life (t1/2). Smaller animals such as mice and rats exhibit a rapid elimination, with a half-life ranging from 0.2 to 0.3 hours. researchgate.net In contrast, larger species, including rabbits, dogs, and monkeys, demonstrate a longer elimination half-life, which ranges from 0.7 to 1.3 hours. researchgate.net

A separate study utilizing [¹⁴C] labeled Cefozopran hydrochloride administered intravenously confirmed these trends, reporting a plasma half-life of 0.32 hours in rats and 0.67 hours in dogs. researchgate.net

Regarding distribution, Cefozopran distributes well into the tissues of all species tested. The highest concentrations of the compound are consistently found in the kidneys. researchgate.net While it also distributes to the lungs, liver, and spleen, the concentrations in these tissues are lower than those observed in the plasma. researchgate.net

Studies in rats and dogs show that Cefozopran has low protein-binding, at approximately 10% or less. researchgate.net The primary route of elimination in these animals is through the kidneys, with a large portion of the unchanged drug (84-91% of the dose) being excreted in the urine. researchgate.net This indicates that Cefozopran is minimally biotransformed in rats and dogs. researchgate.net

Pharmacokinetic Parameters of Cefozopran in Different Animal Species

| Animal Species | Elimination Half-life (t1/2) (hours) |

| Mice | 0.2 - 0.3 researchgate.net |

| Rats | 0.2 - 0.3 (A separate study found 0.32 h) researchgate.net |

| Rabbits | 0.7 - 1.3 researchgate.net |

| Dogs | 0.7 - 1.3 (A separate study found 0.67 h) researchgate.net |

| Monkeys | 0.7 - 1.3 researchgate.net |

Future Research Directions and Open Questions in Cefozopran Monohydrochloride Studies

Exploration of Novel Mechanisms of Action

The primary mechanism of action for Cefozopran (B1663582), like other β-lactam antibiotics, is the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs). nih.govnih.gov This disruption of peptidoglycan cross-linking leads to cell lysis and bacterial death. nih.gov However, with the rise of resistance, future investigations are aimed at exploring whether Cefozopran or its future analogs could exert antibacterial effects through alternative or secondary mechanisms.

Open questions for future research include:

Beyond PBPs: Do Cefozopran or its derivatives interact with other essential bacterial targets? Research could investigate potential inhibitory effects on other enzymes involved in cell wall biosynthesis or other vital cellular processes.

Disruption of Other Cellular Processes: Could Cefozopran influence bacterial virulence, biofilm formation, or quorum sensing? Understanding these potential secondary effects could open new avenues for its application.

Siderophore Conjugation: Inspired by novel cephalosporins like Cefiderocol, which utilizes a "Trojan horse" strategy by binding to iron and using the bacteria's iron transport system to gain entry, a potential research direction is to design Cefozopran analogs with similar capabilities. nih.govmdpi.comnih.gov This could enhance its penetration into Gram-negative bacteria, bypassing resistance mechanisms like porin channel mutations.

Design of Next-Generation Analogs with Enhanced Properties

Medicinal chemistry efforts are pivotal in the development of next-generation antibiotics. For Cefozopran, the rational design of new analogs is a key strategy to improve its antibacterial profile. This involves making precise chemical modifications to the core structure to enhance specific properties.

Key objectives for the design of Cefozopran analogs include:

Enhanced Stability to β-lactamases: A primary mechanism of resistance is the enzymatic degradation of the β-lactam ring by bacterial β-lactamases. nih.gov Future analogs could be designed with steric shields or modified electronic properties to resist hydrolysis by these enzymes, particularly extended-spectrum β-lactamases (ESBLs) and carbapenemases.

Increased Affinity for Resistant PBPs: Bacterial resistance can also emerge from mutations in the genes encoding PBPs, which reduces the binding affinity of β-lactam antibiotics. drugbank.commdpi.com Designing analogs with a higher affinity for these altered PBPs is a critical goal to restore activity against resistant strains. mdpi.com

Improved Outer Membrane Permeation: For Gram-negative bacteria, the outer membrane acts as a significant barrier. nih.gov Structural modifications aimed at optimizing physicochemical properties, such as charge and hydrophilicity, could improve the passage of Cefozopran analogs through porin channels.

Broadened Spectrum of Activity: While Cefozopran has a broad spectrum, new analogs could be tailored to be more potent against particularly challenging pathogens, such as multidrug-resistant Pseudomonas aeruginosa or Acinetobacter baumannii. Studies on other cephalosporins have shown that introducing specific moieties, like a sulfamoylamino group, can significantly enhance antibacterial activity. scialert.net

| Strategy for Analog Design | Objective | Potential Enhancement |

| Side-Chain Modification | Increase binding affinity to mutated PBPs | Overcome target-site resistance |

| Core Structure Alteration | Improve stability against β-lactamases | Resist enzymatic degradation |

| Addition of Charged Groups | Enhance penetration of the outer membrane | Improve activity against Gram-negative bacteria |

| Conjugation with Siderophores | Utilize bacterial iron uptake systems | Bypass porin-channel-based resistance |

Advanced Approaches to Combat Resistance Development

Overcoming and preventing the development of antibiotic resistance is a central theme in infectious disease research. For Cefozopran, this involves exploring strategies that go beyond the antibiotic molecule itself, focusing on combination therapies and innovative approaches to disarm bacterial defenses.

Future research in this area includes:

Novel Combination Therapies: The use of β-lactamase inhibitors in combination with β-lactam antibiotics is a proven strategy. nih.govftloscience.com Future work could focus on identifying new, more potent inhibitors that can neutralize a wider range of β-lactamases. Furthermore, combining Cefozopran with antibiotics from other classes, such as aminoglycosides like amikacin (B45834), has been studied to achieve synergistic effects and combat infections in immunocompromised patients. nih.gov

Efflux Pump Inhibitors (EPIs): Efflux pumps are membrane proteins that actively expel antibiotics from the bacterial cell, contributing significantly to resistance. ftloscience.comscielo.br The development of effective EPIs that could be co-administered with Cefozopran represents a promising approach to restore its activity in bacteria that utilize this resistance mechanism.

Anti-Virulence Strategies: Instead of killing the bacteria directly, anti-virulence therapies aim to disarm them by targeting factors that contribute to disease, such as toxins or adhesion molecules. Using such agents alongside Cefozopran could reduce the selective pressure that drives the evolution of resistance.

Phage Therapy: The use of bacteriophages (viruses that infect bacteria) in combination with antibiotics is gaining renewed interest. frontiersin.orgmdpi.com Phages can exert their own bactericidal effect and potentially re-sensitize bacteria to antibiotics. mdpi.com Research could explore the synergistic effects of specific phages when used with Cefozopran against multidrug-resistant infections.

Integration of Omics Technologies in Cefozopran Monohydrochloride Research

The application of high-throughput "omics" technologies offers a powerful, systems-level approach to understanding the complex interactions between an antibiotic, a pathogen, and its host. Integrating these technologies into Cefozopran research can accelerate the discovery of new drug targets, provide a deeper understanding of resistance mechanisms, and guide the development of more effective therapeutic strategies.

Genomics and Transcriptomics: These tools are essential for identifying the genetic basis of Cefozopran resistance. nih.gov Whole-genome sequencing can pinpoint mutations in PBP genes or identify the presence of various β-lactamase genes on chromosomes or plasmids. nih.govplos.org Transcriptomics (RNA-seq) can reveal how bacteria alter their gene expression in response to Cefozopran exposure, highlighting key defense pathways that could be targeted. ukri.org

Proteomics: This technology analyzes the complete set of proteins in a bacterial cell. In the context of Cefozopran research, proteomics can be used to quantify changes in the expression of PBPs, β-lactamases, and efflux pumps in resistant versus susceptible strains, providing direct insight into the mechanisms at play. scielo.brnih.gov

Metabolomics: Metabolomics studies the complete set of small-molecule metabolites within a biological system. nih.gov Analyzing the metabolic fingerprint of bacteria treated with Cefozopran can reveal which biochemical pathways are disrupted. universiteitleiden.nlfrontiersin.org This information can uncover metabolic vulnerabilities and suggest potential targets for combination therapies. tandfonline.compnas.org For example, if a specific metabolic pathway is suppressed, a second drug targeting that pathway could create a synergistic effect.

Microbiome Studies: The gut microbiome plays a crucial role in health and disease, and its composition can be significantly altered by antibiotics. nih.govresearchgate.net Future research using omics can investigate the bidirectional relationship between Cefozopran, the gut microbiota, and the host. youtube.combohrium.com This could help in understanding how changes in the microbiome affect treatment outcomes and could lead to strategies, such as probiotic co-administration, to mitigate negative impacts.

| Omics Technology | Application in Cefozopran Research | Potential Outcomes |

| Genomics | Identify resistance genes (e.g., bla genes, PBP mutations) | Prediction of resistance; understanding transmission of resistance elements. |

| Transcriptomics | Analyze gene expression changes upon Cefozopran exposure | Identification of bacterial stress responses and novel drug targets. |

| Proteomics | Quantify protein levels (e.g., PBPs, efflux pumps) in resistant strains | Elucidation of specific resistance mechanisms at the protein level. |

| Metabolomics | Profile metabolic changes in bacteria after treatment | Discovery of metabolic weaknesses for combination therapies; deeper understanding of the mechanism of action. |

Q & A

Q. What is the mechanism of action of Cefozopran monohydrochloride against Gram-negative bacteria?

Cefozopran monohydrochloride, a fourth-generation cephalosporin, inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), specifically interfering with the transpeptidation step during peptidoglycan cross-linking. This disruption weakens the cell wall, leading to osmotic lysis. It demonstrates enhanced activity against Gram-negative bacteria like Pseudomonas aeruginosa due to its stability against β-lactamases and improved penetration through bacterial outer membranes .

Q. How should researchers prepare and store analytical-grade Cefozopran monohydrochloride solutions for in vitro studies?

For consistent results, dissolve the compound in DMSO (10 mg/mL stock) and dilute in sterile water or PBS to working concentrations. Store stock solutions at -20°C in light-resistant, airtight containers to prevent degradation. Avoid repeated freeze-thaw cycles. Analytical validation via HPLC (e.g., using a C18 column and 2,4-dihydroxybenzoic acid as an internal standard) is recommended to confirm stability and purity .

Q. What are the standard methods for quantifying Cefozopran monohydrochloride purity in pharmaceutical formulations?

The Japanese Pharmacopoeia method involves HPLC with UV detection (236–241 nm). A typical protocol includes:

- Mobile phase : Acetonitrile-phosphate buffer (pH 7.0) gradient.

- Flow rate : 1.0 mL/min.

- Column : Reversed-phase C18 (5 µm, 4.6 × 150 mm).

Peak area ratios relative to an internal standard are used to calculate potency, with acceptance criteria of 90–115% of labeled potency .

Advanced Research Questions

Q. How can researchers optimize experimental conditions to resolve contradictory MIC values for Cefozopran against MRSA in different studies?

Discrepancies in minimum inhibitory concentration (MIC) values may arise from variations in bacterial strain susceptibility, inoculum size, or growth media. To standardize results:

Q. What methodological considerations are critical for studying Cefozopran’s stability under varying pH and temperature conditions?

Stability studies should employ:

- pH range : 4.0–8.0 (simulating physiological and storage conditions).

- Temperature : 25°C (room temperature), 4°C (refrigeration), and -20°C (long-term storage).

- Analytical tools : HPLC with photodiode array detection to monitor degradation products (e.g., hydrolyzed β-lactam ring structures). Data should be analyzed using Arrhenius equations to predict shelf life .

Q. How can researchers validate the efficacy of Cefozopran in animal infection models while minimizing pharmacokinetic variability?

- Use murine systemic infection models with standardized inoculum (e.g., 10^6 CFU/mL of P. aeruginosa).

- Administer doses intravenously at 20–100 mg/kg, adjusted for renal clearance.

- Measure serum concentrations via LC-MS/MS and correlate with bacterial load reduction in organs (e.g., spleen, liver). Include controls for protein binding effects .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported β-lactamase inhibition profiles of Cefozopran?

- Methodological audit : Compare enzyme sources (purified vs. bacterial lysates) and assay conditions (pH, substrate concentration).

- Kinetic analysis : Calculate inhibition constants (Ki) using Lineweaver-Burk plots.

- Structural modeling : Assess binding affinity to β-lactamase variants (e.g., TEM-1, SHV-1) via molecular docking .

Q. What statistical approaches are recommended for analyzing synergistic interactions between Cefozopran and other antibiotics?

- Fractional inhibitory concentration (FIC) index :

- FIC ≤ 0.5: Synergy.

- 0.5 < FIC ≤ 4: Additivity/indifference.

- FIC > 4: Antagonism.

- Time-kill assays : Use log-reduction models to quantify bactericidal activity over 24 hours. Report confidence intervals to address variability .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.